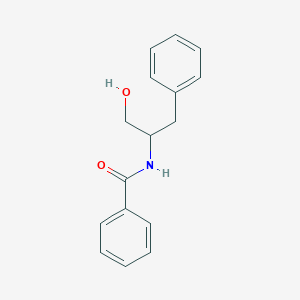

N-Benzoyl-L-phenylalaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYNAVYPYXLVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4503-96-2, 92265-06-0 | |

| Record name | N-Benzoyl-L-phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004503962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-phenylalaninol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for N Benzoyl L Phenylalaninol and Its Analogues

Classical Chemical Synthesis Routes

Traditional synthetic methods provide reliable and straightforward access to N-Benzoyl-L-phenylalaninol and its analogues. These routes are often characterized by their use of readily available starting materials and well-established reaction mechanisms, such as amidation and acylation.

Amidation Reactions from L-Phenylalaninol and Benzoylating Agents

The most direct method for synthesizing this compound is the amidation of L-phenylalaninol with a suitable benzoylating agent. This approach leverages the nucleophilic nature of the amino group in phenylalaninol to attack the electrophilic carbonyl carbon of the benzoylating agent. A classic example of this is the Schotten-Baumann reaction, where benzoyl chloride is reacted with the amino alcohol in the presence of a base.

A documented synthesis for the racemic analogue involves dissolving D,L-phenylalaninol hydrochloride in a sodium hydroxide (B78521) solution and then adding benzoyl chloride. cdnsciencepub.com The reaction proceeds with vigorous shaking, leading to the precipitation of N-benzoyl-D,L-phenylalaninol, which can then be isolated by filtration. cdnsciencepub.com A small amount of the N,O-dibenzoylated product may also form as a byproduct. cdnsciencepub.com This method highlights the direct condensation of the amino group of phenylalaninol with the carboxy group of a benzoic acid derivative. cdnsciencepub.comebi.ac.uk

Table 1: Example of N-Benzoyl-D,L-phenylalaninol Synthesis via Amidation cdnsciencepub.com

| Starting Materials | Reagents | Product | Yield |

| D,L-Phenylalaninol Hydrochloride | Benzoyl Chloride, Sodium Hydroxide | N-Benzoyl-D,L-phenylalaninol | 69% |

N-Acylation Procedures

N-acylation represents a broader category of reactions for forming the amide bond in this compound and its analogues. These procedures can be adapted to use different starting materials and activating agents.

One common strategy involves a coupling reaction between a benzoic acid derivative and an amino acid ester, facilitated by a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx In this method, the amino acid is first esterified, for example, by reacting with methanol (B129727) and trimethylsilyl (B98337) chloride. scielo.org.mx The resulting amino ester is then coupled with the desired benzoic acid in the presence of EDAC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

Another effective N-acylation method is the reaction of an amino acid with benzoic anhydride (B1165640) in the presence of acetic acid. scielo.org.mxscielo.org.mx The mixture is typically refluxed, and upon completion, the solvent is evaporated to yield the N-benzoylated product after purification. scielo.org.mx This procedure has been successfully applied to a variety of amino acids to produce their N-benzoyl derivatives. scielo.org.mxscielo.org.mx

A third approach is the mixed anhydride method. For instance, benzoyl-L-phenylalanine can be activated with ethyl chloroformate in the presence of N-methylmorpholine at a low temperature. google.com The resulting mixed anhydride is then reacted with an amine to form the desired amide bond. google.com

Table 2: N-Acylation Methods for N-Benzoyl Amino Acid Analogues scielo.org.mxscielo.org.mx

| Amino Acid | Acylation Method | Reagents | Yield |

| L-Valine | Benzoic Anhydride | Benzoic Anhydride, Acetic Acid | 70% |

| L-Isoleucine | Benzoic Anhydride | Benzoic Anhydride, Acetic Acid | 31% |

| L-Phenylalanine | Benzoic Anhydride | Benzoic Anhydride, Acetic Acid | 47% |

| D-Valine Methyl Ester | Coupling Reaction | Benzoic Acid, EDAC, DMAP, TEA | 85% |

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure this compound and its analogues, which is often crucial for their intended applications. These advanced strategies employ chiral elements to control the stereochemical outcome of the reaction.

Chiral Auxiliaries in Stereoselective Preparations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed. Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries used in stereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.org

A relevant example is the asymmetric synthesis of β-methylphenylalanine isomers, which employs an oxazolidinone chiral auxiliary derived from D-phenylalanine. renyi.hu The synthesis begins by attaching S-(+)-3-phenylbutyric acid to the chiral auxiliary. renyi.hu The resulting N-acyl oxazolidinone is then converted to a boron enolate, which undergoes stereoselective bromination followed by an SN2 displacement with an azide (B81097). renyi.hu This sequence allows for the highly controlled installation of two new stereocenters, leading to the desired amino acid precursor with excellent diastereoselectivity. renyi.hu Other auxiliaries, such as those based on pseudoephedrine or pantolactone, have also been developed for various asymmetric transformations. wikipedia.orgrsc.org

Table 3: Asymmetric Synthesis of a β-Methylphenylalanine Precursor Using a Chiral Auxiliary renyi.hu

| Step | Description | Key Reagents | Stereoselectivity |

| 1 | Attachment of acid to auxiliary | S-(+)-3-phenylbutyric acid, D-phenylalanine-derived oxazolidinone | - |

| 2 | Boron enolate formation | Dibutylborontriflate | - |

| 3 | Stereoselective bromination | N-Bromosuccinimide (NBS) | High |

| 4 | SN2 Azide displacement | Tetramethylguanidinium azide | High (Diastereomeric azide product) |

Catalytic Asymmetric Transformations

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. These methods include metal-catalyzed reactions, organocatalysis, and biocatalysis.

A notable example is the dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones (azlactones) to produce enantiomerically enriched α-amino acid derivatives. acs.org The facile epimerization of the α-proton of the azlactone allows a racemic starting material to be converted almost entirely into a single enantiomer of the product. Tetrapeptides have been developed as effective organocatalysts for the methanolytic DKR of azlactones. For the synthesis of N-Benzoyl-L-phenylalanine methyl ester, a catalyst with an ethyl-substituted Abu residue provided the product in high conversion and a 96:4 enantiomeric ratio (er). acs.org

Enzymes are also powerful catalysts for asymmetric synthesis. Lipases, for instance, can catalyze the enantioselective ring-opening of azlactones in non-aqueous systems. unipd.it A lipase (B570770) from Mucor miehei was used in the DKR of 4-tert-butyl-2-phenyloxazol-5(4H)-one to synthesize N-benzoyl-L-tert-leucine butyl ester with a 94% yield and 99.5% enantiomeric excess (ee). unipd.it

Table 4: Peptide-Catalyzed DKR for N-Benzoyl-L-phenylalanine Methyl Ester (2a) acs.org

| Catalyst | i+3 Residue | Conversion (%) | Enantiomeric Ratio (er) |

| 9g | L-Ala | 94 | 94:6 |

| 9h | Gly | 75 | 93:7 |

| 9i | L-Abu | 94 | 96:4 |

| 9j | L-Val | 96 | 95:5 |

| 9k | S-Me-L-Cys | 97 | 96:4 |

Enantioselective Desymmetrization Strategies

Enantioselective desymmetrization is a powerful strategy that involves the differentiation of two enantiotopic groups or faces in a prochiral or meso starting material by a chiral reagent or catalyst. ua.es This approach can efficiently generate multiple stereocenters in a single step.

A sophisticated example involves the use of a palladium(II) complex coordinated by N-benzoyl-L-phenylalanine as a chiral catalyst. nih.govresearchgate.net This catalytic system was employed for the atroposelective C-H iodination of prochiral biaryl N-oxides. nih.govresearchgate.net The desymmetrization reaction proceeds at room temperature to afford a wide range of axially chiral biaryl N-oxides in high yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net While N-benzoyl-L-phenylalanine acts as the chiral ligand in this case rather than the synthetic target, this work exemplifies the utility of desymmetrization and the role of such chiral building blocks in modern asymmetric catalysis. The strategy has also been applied to other systems, such as the desymmetrization of diarylmethylsilanes via iridium-catalyzed C-H borylation and the desymmetrization of phosphinanones using chiral lithium amides. ua.esacs.org

Table 5: Enantioselective Desymmetrization of Biaryl N-Oxides Using a Pd(II)/N-Benzoyl-L-phenylalanine Catalyst nih.govresearchgate.net

| Substrate | Product Yield | Enantioselectivity (ee) |

| N,N-dimethyl-2-(naphthalen-1-yl)benzamide N-oxide | 99% | 98% |

| N,N-diethyl-2-(naphthalen-1-yl)benzamide N-oxide | 99% | 97% |

| 2-(Naphthalen-1-yl)-N-phenylbenzamide N-oxide | 92% | 97% |

| N-methoxy-N-methyl-2-(naphthalen-1-yl)benzamide N-oxide | 99% | 98% |

Crystallization-Induced Asymmetric Transformation (CIAT)

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for deracemizing a mixture of stereoisomers in solution. This process combines the in-situ racemization or epimerization of stereoisomers with the preferential crystallization of a single desired stereoisomer from the supersaturated solution. google.com This dynamic resolution method can theoretically convert 100% of a racemic mixture into a single enantiomer, offering significant advantages in terms of yield and efficiency over classical resolution methods. google.comsid.ir

The fundamental principle of CIAT relies on a dynamic equilibrium between two diastereomers in solution, while one of them selectively crystallizes due to lower solubility. google.com For this to be effective, the rate of equilibration between the diastereomers in the solution phase must be sufficiently fast to continuously replenish the crystallizing diastereomer. sci-hub.se

In the context of producing chiral amino acids and their derivatives, CIAT has been successfully applied. For instance, a method for the resolution of racemic phenylalanine methyl ester derivatives has been developed using CIAT. sid.ir This involves the formation of diastereomeric salts with a chiral resolving agent, followed by the selective crystallization of one diastereomer while the other epimerizes in solution. sid.ir A study on the synthesis of α-substituted alanine (B10760859) esters utilized a dynamic crystallization-induced asymmetric transformation of an oxazolidin-5-one intermediate, achieving a 92% yield of a single diastereomer on a kilogram scale. chimia.ch Similarly, enantiomerically pure (S)-2,3-dibromopropan-1-ol was obtained through CIAT of its diastereoisomeric esters with N-([1,1'-biphenyl]-4-ylcarbonyl)-L-alanine. sci-hub.se

The choice of solvent and catalytic conditions is crucial for the success of CIAT. Different solvents can affect the solubility of the diastereomers and the rate of racemization. sid.ir For example, the resolution of 4-(3-methoxy, 4-acetoxybenzylidene)-2-methyloxazol-5(4H)-one with (2R, 3R)-tartaric acid was studied under various solvent and catalytic conditions to optimize the process. sid.ir

| Precursor/Racemate | Resolving Agent/Method | Key Findings | Reference |

| Racemic Phenylalanine Methyl Ester Derivatives | (2R, 3R)-Tartaric Acid | Resolution via CIAT was successful, with optimization of solvent and catalytic conditions being critical. | sid.ir |

| Oxazolidin-5-one from (L)-alanine | Dynamic Crystallization | Isolated a single diastereomer in 92% yield on a kilogram scale. | chimia.ch |

| Racemic 2,3-dibromopropan-1-ol | N-([1,1'-biphenyl]-4-ylcarbonyl)-L-alanine | Successful asymmetric transformation via equilibration of diastereoisomeric esters. | sci-hub.se |

Asymmetric Alkylation Methods for Precursors

Asymmetric alkylation of prochiral precursors is a cornerstone strategy for the synthesis of enantiomerically enriched α-amino acids and their derivatives, including precursors to this compound. This approach typically involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the alkylation reaction.

A prevalent method involves the alkylation of glycine (B1666218) Schiff bases. The glycinate (B8599266) Schiff base acts as a nucleophile, and its reaction with an alkyl halide in the presence of a chiral phase-transfer catalyst (PTC) can produce chiral α-amino acid derivatives with high enantioselectivity. wiley.com Cinchona alkaloid-derived PTCs have been extensively used for the alkylation of glycinate Schiff bases. wiley.com More recently, a Cu/(4S,2R)-tBu-Phosferrox catalyst system has demonstrated high efficiency, achieving up to 95% yield and >99% ee with a catalyst loading as low as 1.0 mol%. wiley.com

Another advanced approach is the tandem alkylation–second-order asymmetric transformation. acs.org This process involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base under phase-transfer conditions. The subsequent equilibration and precipitation of the major diastereomer allow for its isolation in a nearly diastereomerically pure form by simple filtration. acs.org This method has proven to be general for preparing various phenylalanine-type tailor-made α-amino acids. acs.org

The choice of electrophile is critical, and various alkyl halides can be used to introduce the desired side chain. For example, the synthesis of quaternary serine derivatives has been achieved through the catalytic asymmetric alkylation of phenyl oxazolines with different alkyl halides. wiley.com

| Precursor | Catalyst/Auxiliary | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| tert-Butyl glycinate Schiff base | Cu/(4S,2R)-tBu-Phosferrox | Benzyl (B1604629) bromide | 83% | 97% | wiley.com |

| Ni(II) complex of glycine Schiff base | (S)-N-(2-benzoyl-3,4,5,6-tetramethylphenyl)-N-benzylprolinamide | m-Bromobenzyl bromide | High | Diastereomerically pure | acs.org |

| Phenyl oxazolines | Chiral phase-transfer catalyst C2 | Various alkyl halides | Moderate to excellent | Excellent | wiley.com |

| Glycine Schiff base Ni(II) complex | (S)-N-(2-benzoyl-4-chlorophenyl)-N-benzylprolinamide | p-Chlorobenzyl bromide | High | Diastereomerically pure | acs.org |

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often without the need for protecting groups, and can provide exquisite chemo-, regio-, and enantioselectivity. nih.gov

Enzyme-Catalyzed Conversion Pathways

The synthesis of N-benzoyl-L-phenylalanine, a direct precursor to this compound, can be achieved through enzymatic methods. Serine proteases, such as α-chymotrypsin, have been shown to catalyze the synthesis of N-benzoyl-L-phenylalanine ethyl ester from N-benzoyl-L-phenylalanine and ethanol. univr.it This reaction is typically performed in biphasic systems to shift the equilibrium towards synthesis rather than hydrolysis. univr.it The enzymatic synthesis of peptide bonds, a similar transformation, has also been studied extensively. For example, poly(ethylene glycol)-modified chymotrypsin (B1334515) can catalyze the synthesis of N-benzoyl-L-tyrosyl-L-phenylalanine amide in organic solvents like benzene. nih.gov

Direct N-acylation of amino acids is another viable route. While chemical methods using benzoic anhydride are common scielo.org.mxscielo.org.mx, enzymatic approaches using acylases or lipases can offer higher selectivity and milder reaction conditions.

Biocatalytic Cascade Reactions for Phenylalanine Derivatives

One-pot biocatalytic cascades have emerged as powerful tools for synthesizing complex molecules from simple precursors, minimizing downstream processing and waste generation. A notable example is the development of a one-pot cascade to produce a variety of L-phenylalanine derivatives from aldehydes. nih.govbiorxiv.org This system utilizes three pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: an L-threonine transaldolase (L-TTA), a phenylserine (B13813050) dehydratase (PSDH), and an aminotransferase (AT). nih.gov This cascade demonstrates broad substrate tolerance, enabling the synthesis of 18 different L-phenylalanine derivatives with high yields. nih.govresearchgate.net

Furthermore, the versatility of this cascade can be enhanced by incorporating a carboxylic acid reductase (CAR) module. biorxiv.orgosti.gov This allows the in-situ generation of the required aldehydes from more stable and often cheaper carboxylic acids. biorxiv.org The scalability of such cascades has been demonstrated, for instance, in the preparative-scale synthesis of 4-formyl-L-phenylalanine. biorxiv.org

| Enzyme Cascade | Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |

| L-TTA, PSDH, AT | Various aryl aldehydes | 18 L-phenylalanine derivatives | High | >99% for 17 derivatives | nih.govbiorxiv.org |

| CAR, L-TTA, PSDH, AT | Various aryl carboxylic acids | L-phenylalanine derivatives | High | Not specified | biorxiv.orgresearchgate.net |

| Lysate-based cascade | Terephthalaldehyde (25 mM) | 4-formyl-L-phenylalanine | 64% | >99% | biorxiv.orgresearchgate.net |

Enantioselective Biocatalysis

The synthesis of chiral amino alcohols like phenylalaninol relies heavily on enantioselective biocatalysis. Amine dehydrogenases (AmDHs) are particularly promising for the asymmetric synthesis of chiral amines and amino alcohols. acs.org Engineered AmDHs, derived from amino acid dehydrogenases, can catalyze the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with conversions up to 99% and >99% ee. acs.org This approach provides a direct route to chiral amino alcohols from readily available ketone precursors. acs.orgresearchgate.net

Other biocatalytic strategies include the use of transaminases and carbonyl reductases in cascade reactions. An efficient cascade combining a ω-transaminase (TAm), a carbonyl reductase (CR), and a glucose dehydrogenase (GDH) for cofactor regeneration has been developed for the conversion of racemic β-amino alcohols to produce both enantiomers of the corresponding diol and β-amino alcohol with high enantiopurity. researchgate.net Carbonyl reductases are key enzymes for producing chiral alcohols through the asymmetric reduction of carbonyl compounds, often achieving high yields and enantiomeric excesses. nih.govresearchgate.net

| Enzyme(s) | Substrate | Product Configuration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Engineered Amine Dehydrogenases | α-hydroxy ketones | (S)-vicinal amino alcohols | Up to 99% | >99% | acs.org |

| Recombinant Carbonyl Reductase (CpSADH) | Ethyl 4-chloroacetoacetate | (R)-ethyl-4-chloro-3-hydroxybutanoate | 95% | 99% | nih.gov |

| Recombinant Leucine Dehydrogenase & Formate Dehydrogenase | α-keto acid of neopentylglycine | (S)-neopentylglycine | >95% | >99% | nih.gov |

| TAm, CR, GDH Cascade | Racemic β-amino alcohols | Enantiopure vicinal diol and β-amino alcohol | Not specified | >99% | researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), is a well-established technique for the sequential assembly of amino acids into peptides. This methodology can be adapted for the incorporation of this compound analogues, such as p-benzoyl-L-phenylalanine (Bpa), into peptide chains. nih.govresearchgate.net

The core principle involves anchoring the first amino acid to an insoluble polymer resin, followed by cycles of deprotection and coupling of subsequent amino acids. The use of a photoreactive amino acid like p-benzoyl-L-phenylalanine in SPPS allows for the creation of peptides that can be used as photoaffinity labels to study protein-protein interactions. nih.gov The synthesis of peptides containing Bpa is typically carried out using standard solid-phase techniques. nih.govresearchgate.net While these examples focus on the phenylalanine analogue rather than phenylalaninol, the fundamental principles of activating the carboxyl group and coupling it to a resin-bound amine are directly applicable to the synthesis of resin-bound this compound derivatives.

Synthesis of Functionalized and Modified this compound Derivatives

The core structure of this compound serves as a versatile scaffold for chemical elaboration. Synthetic strategies typically involve modification of the parent amino acid, L-phenylalanine, followed by N-acylation, or direct modification of this compound itself. These approaches allow for the introduction of a wide array of functional groups at the benzoyl ring, the phenyl ring of the phenylalanine moiety, or by conjugation to the amino or carboxyl groups (or their alcohol derivative in phenylalaninol).

The synthesis of N-benzoyl amino acids and their corresponding esters is a fundamental step in the preparation of more complex derivatives and peptidomimetics. These compounds are typically synthesized through standard peptide coupling or N-acylation reactions.

One common method involves the coupling of a benzoic acid derivative with an amino acid methyl ester. scielo.org.mx This reaction is often facilitated by a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine. scielo.org.mxscielo.org.mx The initial amino acid methyl esters are prepared by reacting the corresponding amino acid with methanol in the presence of trimethylsilyl chloride (TMSCl). scielo.org.mxscielo.org.mx

Alternatively, N-benzoyl amino acids can be synthesized by the N-acylation of an amino acid using benzoic anhydride in a medium of acetic acid. scielo.org.mxscielo.org.mx These synthetic routes are versatile and can be applied to a variety of commercially available amino acids, including phenylalanine, valine, and leucine, to produce a library of N-benzoylated derivatives. scielo.org.mxscielo.org.mx For instance, N-Benzoyl-L-phenylalanine has been prepared with a 47% yield via purification by column chromatography. scielo.org.mx

Table 1: Synthesis of N-Benzoyl Amino Esters and Acids This table summarizes common synthetic methods for preparing N-benzoyl amino esters and acids, with examples.

| Product Type | Starting Materials | Reagents | Typical Yield | Reference |

| N-Benzoylamino methyl ester | Benzoic acid derivative, Amino acid methyl ester | EDAC, DMAP, Triethylamine, CH₂Cl₂ | 85% (for N-Benzoyl-D-valine methyl ester) | scielo.org.mx |

| N-Benzoyl amino acid | Amino acid, Benzoic anhydride | Acetic Acid | 47% (for N-Benzoyl-L-phenylalanine) | scielo.org.mx |

| Amino acid methyl ester | Amino acid | TMSCl, Methanol | Not specified | scielo.org.mxscielo.org.mx |

Photoreactive analogues, particularly those containing a benzophenone (B1666685) moiety like p-benzoyl-L-phenylalanine (pBpa), are invaluable tools for photoaffinity labeling to study protein-protein interactions. nih.govnih.gov The synthesis of these compounds can be achieved through several routes.

A direct and stereocontrolled method for preparing benzoylated phenylalanine derivatives is the Friedel–Crafts reaction. clockss.orgmdpi.comscispace.com This approach uses trifluoromethanesulfonic acid (TfOH) as both a solvent and a catalyst to directly benzoylate optically pure phenylalanine with benzoyl chloride, without significant loss of optical purity. mdpi.comscispace.com This method is advantageous due to its simplicity and applicability to unprotected or protected phenylalanine derivatives. clockss.orgscispace.com

Table 2: Synthetic Strategies for Photoreactive Phenylalanine Analogues This table outlines key synthetic methods for producing photoreactive phenylalanine derivatives.

| Analogue | Synthetic Method | Key Reagents/Starting Materials | Key Features | Reference |

| p-Benzoyl-L-phenylalanine (pBpa) | Friedel-Crafts Benzoylation | L-Phenylalanine, Benzoyl chloride, Trifluoromethanesulfonic acid (TfOH) | Direct, stereocontrolled benzoylation of the phenyl ring. | mdpi.comscispace.com |

| p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) | Multi-step synthesis | 3-(4-bromophenyl)-1-propanol, N,O-Dimethyl hydroxylamine (B1172632) hydrochloride, n-BuLi | Introduces both a photoreactive benzophenone and a clickable alkyne. | nih.govrsc.org |

| Peptide-incorporated pBpa | Solid-Phase Peptide Synthesis | Fmoc-pBpa-OH | Allows for site-specific incorporation into a peptide sequence. | nih.gov |

This compound and its analogues are frequently incorporated into larger structures such as peptides and peptidomimetics to enhance biological activity or to serve as probes. The synthesis of these conjugates typically relies on well-established peptide chemistry.

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a standard method for incorporating analogues like p-benzoyl-L-phenylalanine into a specific position within a peptide chain. nih.govnih.gov This allows for the precise placement of the functionalized amino acid to probe interactions or confer specific properties. For example, a photoreactive analogue of Substance P was created by replacing the Phe8 residue with p-benzoyl-L-phenylalanine during SPPS. nih.gov

The creation of peptidomimetics often involves coupling the N-benzoyl amino acid or a derivative to another amino acid or a non-peptidic scaffold. The synthesis of N-benzoyl-L-biphenylalanine derivatives, which act as integrin antagonists, was achieved through sequential manipulation of substituents to optimize potency. nih.gov Similarly, N-(ferrocenyl)benzoyl tri- and tetrapeptide esters have been prepared by coupling ferrocenyl benzoic acids to pre-synthesized peptide ethyl esters using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

The conjugation of organometallic complexes, such as ferrocene, to N-benzoyl-L-phenylalanine derivatives introduces unique electrochemical and structural properties. The synthesis of these conjugates typically involves the coupling of a ferrocene-containing carboxylic acid with an amino acid or peptide ester.

A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters were prepared by coupling ortho-ferrocenyl benzoic acid to various amino acid ethyl esters (including glycine, L-alanine, and L-phenylalanine) using the conventional 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocol. researchgate.net This standard peptide coupling method provides a straightforward route to these organometallic bioconjugates. The resulting compounds, such as N-{ortho-(ferrocenyl)benzoyl}-L-phenylalanine ethyl ester, were fully characterized by spectroscopic methods. researchgate.net Similar strategies have been employed to create N-para-ferrocenyl benzoyl dipeptide esters and other derivatives, highlighting the modularity of this synthetic approach. researchgate.netdcu.ie

Modifying the benzoyl or phenyl rings of N-benzoyl-L-phenylalanine derivatives with halogens or other electron-withdrawing groups (EWGs) is a strategy employed to enhance properties such as photocrosslinking efficiency. nih.gov Early studies on benzophenone photochemistry suggested that incorporating EWGs can increase the rate of hydrogen atom abstraction upon UV irradiation. nih.gov

Several halogenated p-benzoyl-L-phenylalanine (pBpa) analogues have been synthesized to test this hypothesis. A versatile method for creating these compounds is the air-tolerant, palladium-catalyzed carbonylative Suzuki-Miyaura coupling. researchgate.net This reaction couples monosubstituted boronic acids with 4-iodo-L-phenylalanine to generate the desired substituted pBpa analogues with high purity and excellent yields over five steps. researchgate.net This approach has been used to prepare a series of pBpa analogues with halogen substituents (e.g., F, Cl, CF₃) at the meta or para position of the benzoyl ring. nih.govresearchgate.net These modifications have been shown to substantively enhance crosslinking yields, making them more effective probes for capturing protein-protein interactions. nih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopy is fundamental to the characterization of N-Benzoyl-L-phenylalaninol, with Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each providing unique and complementary data. The compound has been identified as a natural product in organisms such as the fungus Aspergillus flavipes and the plant Coleus forskohlii, where its structure was confirmed through these spectroscopic means. nih.govebi.ac.uk

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and spatial relationships. A full analysis of the ¹H NMR spectrum has been reported, with signals corresponding to the protons of the benzoyl group, the phenyl group, and the core phenylalaninol structure. conicet.gov.ar Specific assignments reveal the connectivity and diastereotopic nature of certain protons. conicet.gov.ar

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-2,6 (Benzamide) | 7.65 | dd, J=8, 1.5 |

| H-4 (Benzamide) | 7.47 | tt, J=8, 1.5 |

| H-3,5 (Benzamide) | 7.39 | td, J=8, 1.5 |

| H-3,5 (Phenyl) | 7.31 | td, J=8, 1.5 |

| H-2,6 (Phenyl) | 7.21 | dd, J=8, 1.5 |

| H-4 (Phenyl) | 7.23 | tt, J=8, 1.5 |

| Hα (CH-N) | 4.35 | dddd, J=5, 3.5, 2.5, 2.5 |

| CH₂OH | 3.78 | dd, J=11, 3.5 |

| 3.70 | dd, J=11, 5 | |

| Benzylic CH₂ | 3.00 | J=12, 2.5 |

| 2.97 |

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by defining the carbon skeleton of the molecule. The structure of this compound has been confirmed by ¹³C NMR experiments, which show distinct signals for each carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the phenylalaninol backbone. ebi.ac.uknih.gov

2D and Solid-State NMR: While 1D NMR is sufficient for basic structural elucidation, advanced techniques like 2D NMR (e.g., COSY, HSQC) would be used to unambiguously assign all proton and carbon signals and confirm connectivity. Solid-state NMR (ssNMR) is particularly powerful for studying molecular structure and dynamics in the solid phase. Although extensive ssNMR studies have been conducted on the polymorphism and conformation of the closely related compound N-Benzoyl-L-phenylalanine, similar dedicated ssNMR investigations for this compound have not been reported in the surveyed literature. nih.govacs.org

Mass spectrometry is critical for determining the molecular weight and elemental formula of this compound and for gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for this compound. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula as C₁₆H₁₇NO₂. In positive ion mode ESI-MS, the compound is typically detected as the protonated molecule, [M+H]⁺, with a measured m/z of approximately 256.133. nih.govnih.govnih.gov This ion is a characteristic fragment observed in the MS/MS analysis of larger natural products containing this moiety, such as asperphenamate (B153795). nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion reveal a characteristic fragmentation pattern that helps confirm the structure.

| Precursor Ion | Precursor m/z | Fragment Ion m/z | Relative Intensity (%) | Plausible Assignment |

|---|---|---|---|---|

| [M+H]⁺ | 256.133 | 105.0356 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91.0545 | 18.29 | [C₇H₇]⁺ (Tropylium ion) | ||

| 117.0704 | 11.58 | - | ||

| 95.0493 | 11.13 | - | ||

| 115.0544 | 7.10 | - |

The most abundant fragment ion at m/z 105.0356 corresponds to the stable benzoyl cation, arising from the cleavage of the amide bond. nih.gov Another significant fragment at m/z 91.0545 is the tropylium (B1234903) ion, characteristic of a benzyl (B1604629) group.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The structure of this compound was elucidated in part using IR spectroscopy, which would confirm the presence of key functional groups. ebi.ac.uk The spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the 3300-3400 cm⁻¹ region), C=O stretching of the secondary amide (Amide I band, ~1630-1660 cm⁻¹), and N-H bending (Amide II band, ~1520-1550 cm⁻¹), as well as absorptions for the aromatic C-H and C=C bonds.

Mass Spectrometry (MS, MALDI-MS, ESI-MS)

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration, bond lengths, bond angles, and intermolecular interactions. A review of the current scientific literature did not yield a publicly available crystal structure for this compound. While the structures of many related compounds, such as N-Benzoyl-L-phenylalanine and its derivatives, have been determined by X-ray diffraction, this specific analysis for this compound appears to be an area for future research. ebi.ac.ukmdpi.com

Conformational Studies via Advanced Techniques

The biological function and physical properties of a molecule are intrinsically linked to its conformational flexibility. Techniques such as variable-temperature NMR, computational modeling (e.g., Density Functional Theory - DFT), and specialized spectroscopic methods are used to study the conformational landscape of molecules. For this compound, specific advanced conformational studies have not been reported in the searched literature. Such studies on the related N-Benzoyl-L-phenylalanine have revealed insights into the effects of hydrogen bonding and molecular conformation on spectroscopic parameters, indicating a fruitful area for potential investigation for the title compound. acs.org

Polymorphism and Solid-State Structural Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can have different physical properties. The investigation of polymorphism typically involves techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. The related compound, N-Benzoyl-L-phenylalanine, is known to be highly polymorphic, with at least six different forms identified and characterized using solid-state NMR and DFT calculations. nih.govacs.org However, a dedicated study on the potential polymorphism of this compound has not been found in the surveyed literature, representing another gap in the comprehensive solid-state characterization of this compound.

Chirality, Stereochemistry, and Enantiomeric Control

Stereospecificity in Synthetic Pathways

The synthesis of N-Benzoyl-L-phenylalaninol is typically achieved through pathways that aim to preserve the stereochemistry of the starting material, L-phenylalaninol. Stereospecific synthesis ensures that the desired L-enantiomer is produced with high optical purity.

One common synthetic route involves the benzoylation of L-phenylalaninol. This reaction, if carried out under controlled conditions, proceeds with retention of configuration at the chiral center. For instance, the acylation of L-phenylalaninol with a benzoylating agent like benzoyl chloride in the presence of a non-chiral base will yield this compound without affecting the stereocenter. The starting material, L-phenylalaninol, can be obtained from the reduction of the corresponding amino acid, L-phenylalanine, or its esters, a process that can be conducted without racemization. rsc.org

In more complex syntheses, such as the preparation of candipolin, which is N-benzoyl-O-(N-benzoyl-L-phenylalanyl)-L-phenylalaninol, the stereospecificity is paramount. gla.ac.uk Research has shown that the esterification of this compound with an activated N-benzoyl-L-phenylalanine derivative can, however, lead to racemization at the phenylalanine center, highlighting the challenges in maintaining stereochemical purity during multi-step syntheses. gla.ac.uk To circumvent this, alternative strategies are employed, such as using a protecting group like N-CBZ (carboxybenzyl) on the phenylalanine, followed by deprotection and benzoylation to yield the desired stereoisomer. gla.ac.uk

Similarly, the Friedel–Crafts benzoylation of protected phenylalanine derivatives has been shown to proceed without loss of optical purity, demonstrating another pathway where stereocontrol is maintained. researchgate.net The key to stereospecificity lies in avoiding reaction conditions and intermediates that could lead to the loss of chiral integrity.

Racemization Studies and Control Mechanisms

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis and handling of this compound and its precursors. The primary mechanism for racemization in N-acylated amino acids, such as N-benzoyl-L-phenylalanine, involves the formation of an oxazol-5(4H)-one, also known as an azlactone. mdpi.comnih.gov

This intermediate forms when the carboxyl group of the N-acyl amino acid is activated, for example, during peptide coupling reactions. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers. mdpi.comnih.gov The rate of this racemization is influenced by several factors, including the nature of the N-acyl group, the solvent, the temperature, and the base used. cdnsciencepub.com Studies on 2,4-disubstituted-5(4H)-oxazolones derived from N-benzoyl-L-phenylalanine have provided kinetic data on this process. rsc.orgcdnsciencepub.comscribd.com

Table 1: Factors Influencing Racemization of N-Acyl Amino Acid Oxazolones

| Factor | Influence on Racemization Rate | Reference |

|---|---|---|

| N-Acyl Group | Electron-withdrawing groups on the benzoyl ring can affect the acidity of the α-proton and the stability of the oxazolone. N-benzoyl derivatives are known to be susceptible to racemization. | nih.gov |

| Solvent | The rate of racemization can vary significantly with the polarity and nature of the solvent. In solvents with lower dielectric constants, ionization leading to racemization can be much faster than ring opening. | rsc.org |

| Base | The basicity and steric hindrance of the tertiary amine used as a catalyst can markedly affect the rate of racemization. | cdnsciencepub.com |

| Temperature | Increased temperature generally increases the rate of racemization. | cdnsciencepub.com |

Control of racemization is crucial for obtaining enantiomerically pure this compound. This can be achieved by:

Choice of Coupling Reagents: Using coupling reagents that minimize the formation or lifetime of the oxazolone intermediate. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization by forming reactive esters that are less prone to cyclization. mdpi.commdpi.com

Protecting Groups: The use of urethane-based protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carbobenzyloxy), on the amino acid precursor is known to be more resistant to oxazolone formation and subsequent racemization compared to N-acetyl or N-benzoyl groups. mdpi.com

Reaction Conditions: Performing reactions at low temperatures and carefully selecting the base can help to minimize racemization. acs.org

Enantiomeric Excess Determination and Chiral Purity Assessment

Accurately determining the enantiomeric excess (e.e.) and chiral purity of this compound is essential for quality control and for understanding its properties. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and optical rotation measurements.

Chiral HPLC is a powerful technique for separating enantiomers and quantifying their ratio. researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. bgb-analytik.com For the separation of N-benzoyl amino acids and their derivatives, several types of CSPs have proven effective.

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, that is bonded to a solid support like silica (B1680970) gel. They separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. irb.hr

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and show broad enantioselectivity for a variety of compounds, including N-benzoyl amino acids. csic.esnih.gov

Macrocyclic Antibiotic CSPs: Ristocetin (B1679390) A, for example, has been used as a CSP and has shown high selectivity for the enantiomers of N-benzoyl-phenylalanine. mst.edu

The effectiveness of a chiral separation is typically quantified by the separation factor (α) and the resolution (Rs). A higher α value indicates a greater difference in retention between the two enantiomers.

Table 2: Chiral HPLC Separation of N-Benzoyl-DL-phenylalanine on Different CSPs

| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Reference |

|---|---|---|---|

| Ristocetin A (covalently bonded) | Methanol (B129727)/acetonitrile/acetic acid/triethylamine (100:900:2:1, v/v/v/v) | 3.23 | mst.edu |

| CHIRALPAK® QN-AX (anion exchanger) | Supercritical Fluid Chromatography (SFC) with CO2 and modifier | Not specified, but good separation shown | chiraltech.com |

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). researchgate.net The specific rotation, [α], is a standardized measure of this property.

Biochemical Pathways and Enzymatic Interactions

Occurrence as Natural Metabolites

N-Benzoyl-L-phenylalaninol is a naturally occurring compound that has been identified and isolated from various biological sources, including both fungi and plants. Its presence in these organisms suggests its involvement in their respective metabolic pathways.

The compound has been consistently reported as a metabolite in several species of fungi, particularly within the genus Aspergillus. Early studies identified this compound as a novel fungal metabolite from the culture filtrate and mycelium of Aspergillus flavipes (strain ATCC 11013). nih.govebi.ac.uk Its identity was confirmed through direct comparison with an authentic, synthetically prepared sample. nih.govebi.ac.uk More recent chemical investigations of fungi isolated from unique environments, such as the Tza Itzá cenote in the Yucatan Peninsula, have also led to the isolation of this compound from Aspergillus species (strain NCA276), alongside other known metabolites like asperphenamate (B153795). researchgate.netacs.org It has also been reported in Penicillium brevicompactum. ebi.ac.uk

This compound is not exclusive to fungi and has been isolated from several plant species. Bioassay-guided fractionation of the dried leaves, twigs, and branches of Diospyros quaesita, a plant in the Ebenaceae family, yielded this compound among other known compounds. ebi.ac.uknih.gov Similarly, chemical analysis of the introduced plant Coleus forskohlii resulted in the isolation of this compound. ebi.ac.ukresearchgate.net This was one of several compounds isolated from this genus for the first time. researchgate.net The compound has also been found in Catharanthus pusillus and Viola yedoensis. ebi.ac.ukebi.ac.uk

Table 1: Natural Sources of this compound

Kingdom Genus/Species Reference(s) Fungi Aspergillus flavipes [1, 18] Fungi Aspergillus sp. (NCA276) [5, 8] Fungi Penicillium brevicompactum researchgate.net Plantae Diospyros quaesita [7, 18] Plantae Coleus forskohlii [10, 14, 18] Plantae Catharanthus pusillus [12, 18] Plantae Viola yedoensis researchgate.net

Isolation from Fungi (e.g., Aspergillus species)

Biosynthetic Routes and Precursor Roles

This compound serves as a key building block, or precursor, in the biosynthesis of more complex secondary metabolites. Its formation is part of a larger biosynthetic pathway, and it is subsequently utilized in esterification reactions to produce larger molecules.

The biosynthesis of asperphenamate, an amino acid ester found in Penicillium brevicompactum and Aspergillus species, provides a clear example of this compound's role as a precursor. ebi.ac.ukebi.ac.uk Asperphenamate is a carboxylic ester formed from the formal condensation of N-benzoyl-L-phenylalanine's carboxy group with the hydroxy group of this compound. ebi.ac.uk Research has shown that the biosynthesis of asperphenamate is accomplished by a novel two-module Nonribosomal Peptide Synthetase (NRPS) system. ebi.ac.uk In this pathway, one NRPS (ApmA) generates the dipeptidyl alcohol, which can be this compound, while a second NRPS (ApmB) catalyzes the intermolecular ester bond formation. ebi.ac.uk

Similarly, this compound is a direct precursor to candipolin, a metabolite from the fungus Penicillium canadense. gla.ac.uk Candipolin is N-benzoyl-O-(N-benzoyl-L-phenylalanyl)-L-phenylalaninol. gla.ac.uk Its synthesis involves the esterification of this compound with N-benzoyl-L-phenylalanine. gla.ac.uk These examples highlight a significant biosynthetic role for this compound as the alcohol-containing moiety in acyl transfer reactions that lead to the formation of complex ester natural products.

Enzymatic Transformations and Specificity

The synthesis and modification of this compound and related structures are governed by specific enzymes that recognize distinct structural features of the molecule or its precursors. These enzymatic transformations include substrate recognition for synthesis and subsequent reactions like hydrolysis and acyl transfer.

Aminoacyl-tRNA Synthetases (aaRS): While there is no direct evidence of natural aaRS enzymes recognizing this compound, extensive research has been conducted on evolving aaRS to recognize a structurally related photo-activatable amino acid, p-benzoyl-L-phenylalanine (Bpa). acs.orgnih.govresearchgate.net These engineered synthetases, often variants of MjTyrRS (from Methanococcus jannaschii), have modified amino acid recognition pockets that allow them to specifically bind Bpa and facilitate its incorporation into proteins for studying protein-protein interactions. acs.orgplos.org This demonstrates that the benzophenone (B1666685) moiety can be accommodated within an enzyme's active site, but the natural recognition of this compound by wild-type aaRS is not documented.

Phenylalanine Aminomutase (PAM): Phenylalanine aminomutase is a key enzyme in the biosynthesis of the C-13 side chain of the anticancer drug Taxol. The PAM from Taxus chinensis (TcPAM) catalyzes the conversion of (S)-α-phenylalanine into (R)-β-phenylalanine. frontiersin.org This isomerization is a critical step preceding the N-benzoylation in the Taxol pathway. frontiersin.org While PAM acts on the phenylalanine backbone, its direct interaction is with phenylalanine itself, not the N-benzoylated form. Its role is therefore upstream of the introduction of the benzoyl group. frontiersin.org

N-Benzoyl Transferase: The final step in Taxol biosynthesis is the N-benzoylation of the taxane (B156437) side chain, a reaction catalyzed by a specific N-benzoyl transferase. nih.gov This enzyme transfers a benzoyl group from benzoyl-CoA to the amino group of the phenylisoserine (B1258129) side chain attached to the baccatin (B15129273) III core. The enzyme shows high specificity for its substrates, preferring N-debenzoyltaxol over N-debenzoyl-2′-deoxytaxol and strongly preferring benzoyl-CoA over other acyl-CoAs. nih.gov This illustrates a highly specific enzymatic N-benzoylation process, although its natural substrate is a large, complex taxane intermediate rather than free phenylalaninol.

Enzymatic Hydrolysis: The amide bond in N-benzoyl amino acid derivatives is a target for hydrolytic enzymes such as proteases. Studies on the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by the enzyme α-chymotrypsin show that the enzyme can cleave the amide bond. conicet.gov.arresearchgate.net Similarly, the enzyme carboxypeptidase A is known to hydrolyze peptide substrates like N-benzoyl-L-phenylalanyl-L-phenylalanine. nih.govebi.ac.uk These findings suggest that the N-benzoyl-amide linkage in this compound could be susceptible to cleavage by proteases that recognize the phenylalanine moiety.

Acyl Transfer Reactions: this compound participates in acyl transfer reactions where its hydroxyl group acts as a nucleophile. As mentioned in the biosynthesis of candipolin, this compound is esterified with N-benzoyl-L-phenylalanine. gla.ac.uk This type of reaction, forming an ester linkage, is a key transformation for this molecule. Acyl transfer catalysis is a fundamental process in organic synthesis, and enzymes can facilitate such reactions with high specificity, as seen in the formation of natural products like asperphenamate and candipolin. ebi.ac.ukgla.ac.ukresearchgate.net

Table 2: Enzymes Acting on this compound or Related Precursors/Structures

Enzyme Role/Reaction Substrate(s) Relevance to this compound Nonribosomal Peptide Synthetase (NRPS) Biosynthesis/Esterification N-benzoyl-L-phenylalanine, L-phenylalaninol Directly involved in the biosynthesis of asperphenamate, using this compound as a precursor. [2, 18] Aminoacyl-tRNA Synthetase (Engineered) Aminoacylation p-benzoyl-L-phenylalanine (Bpa) Demonstrates enzymatic recognition of the benzophenone structure, though for a related but different molecule. [16, 22] Phenylalanine Aminomutase (PAM) Isomerization (S)-α-phenylalanine Acts on the phenylalanine precursor before N-benzoylation in related biosynthetic pathways like that of Taxol. N-Benzoyl Transferase N-benzoylation N-debenzoyltaxol, Benzoyl-CoA Catalyzes the specific addition of a benzoyl group, a key modification in the formation of related natural products. nih.gov α-Chymotrypsin Hydrolysis N-benzoyl-L-tyrosine p-nitroanilide Shows that the N-benzoyl amide bond in related structures can be enzymatically cleaved. [30, 34] Carboxypeptidase A Hydrolysis N-benzoyl-L-phenylalanyl-L-phenylalanine Demonstrates enzymatic cleavage of N-benzoylated peptide substrates. [15, 20]

Metabolic Profiling (in vitro studies)

In vitro metabolic studies are crucial for understanding the biotransformation of a compound. While direct metabolic profiling of this compound is not extensively detailed in the available literature, studies on its close derivatives provide significant insights.

A notable example is the investigational drug Y101 (N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol hydrochloride), a derivative of this compound. tandfonline.comnih.gov In vitro metabolic stability and metabolite identification for Y101 were conducted using liver microsomes from various species, including rats, dogs, monkeys, and humans. The metabolic profiles were found to be similar between monkeys and humans but differed significantly from those observed in rats and dogs. tandfonline.comnih.gov This suggests that the metabolic pathways for this class of compounds can be species-dependent.

Furthermore, research on Nα‐aroyl‐N‐aryl‐phenylalanine amides (AAPs), a class of compounds structurally related to this compound, has shown that they can degrade rapidly in microsomal suspensions. researchgate.net This indicates that the amide bonds within these molecules are potential sites for hepatic metabolism. researchgate.net The use of compounds like N-benzoyl-D-phenylalanine as standards in large-scale metabolic profiling procedures underscores the importance of this chemical scaffold in metabolomic research. biospec.net

The compound this compound itself has been identified as a natural metabolite produced by the fungus Aspergillus flavipes. ebi.ac.uknih.gov This finding confirms its participation in microbial metabolic pathways.

| Compound/Class | In Vitro System | Key Findings | Reference |

|---|---|---|---|

| Y101 (N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol hydrochloride) | Liver Microsomes (Rat, Dog, Monkey, Human) | Metabolic profiles in monkeys were similar to humans, but different from rats and dogs. | tandfonline.comnih.gov |

| Nα‐aroyl‐N‐aryl‐phenylalanine amides (AAPs) | Microsomal Suspensions | Compounds showed rapid degradation, suggesting amide bonds are metabolic weak points. | researchgate.net |

| This compound | Fungal Culture (Aspergillus flavipes) | Identified as a naturally occurring fungal metabolite. | ebi.ac.uknih.gov |

Influence of Substituents on Microbial Metabolic Pathways

The structure of this compound, particularly its substituents, plays a critical role in how it is processed by microbial metabolic pathways. The core structure is derived from phenylalanine, an amino acid whose metabolism in bacteria is well-studied. Bacteria often metabolize phenylalanine and other aromatic compounds via phenylacetate, which is then funneled into the benzoyl-CoA pathway for eventual ring cleavage and entry into central metabolism. pnas.orgresearchgate.net

The presence of the N-benzoyl group significantly alters the molecule compared to unsubstituted phenylalanine. Studies on related substituted amino acids, such as 4-Benzoyl-L-phenylalanine, show that bacteria can metabolize these modified structures. For example, Klebsiella sp. CK6 was found to break down 4-Benzoyl-L-phenylalanine into phenylethanol and phenylacetic acid. This demonstrates the versatility of bacterial enzymes in handling benzoylated amino acids and provides a potential model for the initial breakdown steps of this compound.

Furthermore, research into benzophenone derivatives has shown that incorporating electron-withdrawing groups onto the aromatic rings can alter the electronic properties of the molecule. nih.gov While this research focused on photoreactivity, it highlights a key principle: substituents can significantly modify a molecule's reactivity. nih.gov In a metabolic context, such modifications could influence the rate of enzymatic reactions by affecting how the substrate binds to the enzyme's active site or by altering the susceptibility of specific bonds to cleavage. For instance, substituents on the benzoyl ring could influence the efficiency of enzymes that process the molecule through the benzoyl-CoA pathway. researchgate.net

Mechanism of Enzyme-Substrate/Ligand Interactions

The interaction of this compound with enzymes is characterized by a high degree of specificity. A thermostable L-aminoacylase from the archaeon Thermococcus litoralis demonstrates a distinct preference for N-benzoyl amino acids, particularly N-Benzoyl-L-phenylalanine. researchgate.net

Studies on this enzyme revealed that it is highly specific and stereospecific, retaining its properties even after immobilization. researchgate.net The enzyme showed 100% substrate conversion for N-Benzoyl-L-phenylalanine, indicating a highly efficient catalytic interaction. Its activity decreased with other substrates, highlighting the importance of the N-benzoyl group for optimal binding and catalysis. researchgate.net

| Substrate | Relative Activity / Substrate Conversion | Reference |

|---|---|---|

| N-Benzoyl-L-phenylalanine | 100% Substrate Conversion | researchgate.net |

| N-Acetyl-L-phenylalanine | 100% Substrate Conversion | researchgate.net |

| N-Chloroacetyl-L-phenylalanine | 100% Substrate Conversion | researchgate.net |

| N-Benzoyl-L-threonine | 68.3% | researchgate.net |

| N-Benzoyl-L-leucine | 52.2% | researchgate.net |

| N-Acetyl-L-tyrosine | 33.3% | researchgate.net |

| N-Acetyl-L-tryptophan | 7% | researchgate.net |

Molecular docking studies on related N-benzoyl amino acid derivatives have provided a structural basis for these interactions. These studies show that the compounds bind to the active site of enzymes through hydrogen bonding with specific amino acid residues. Key interacting residues can include TRP176, TYR218, TYR285, GLU217, and ASP215, among others. scielo.org.mx These interactions anchor the substrate in the correct orientation for catalysis. The benzoyl group itself is a critical component of this binding, contributing to the affinity and specificity of the interaction.

Beyond hydrolases, related compounds like Benzoyl-L-phenylalanine have been identified as inhibitors of enzymes such as chorismate mutase-prephenate dehydrogenase, while L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- can inhibit carboxypeptidase A. medchemexpress.com This demonstrates that N-benzoylated amino acid structures can interact with a range of enzymes, acting as substrates for some and inhibitors for others.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

In the context of related compounds, docking studies have been instrumental. A series of N-benzoyl amino acid derivatives, including N-Benzoyl-L-phenylalanine, were evaluated as potential antifungal agents by performing docking calculations against fungal chitinase (B1577495) (PDB ID: 5WV9). scielo.org.mx The simulations, carried out using AutoDock Vina, aimed to predict the binding affinities and modes of these compounds within the enzyme's active site. scielo.org.mxscielo.org.mx The Lamarckian Genetic Algorithm (LGA) method was employed for these flexible-ligand, fixed-protein calculations. scielo.org.mxscielo.org.mx

The results showed that these compounds could form key hydrogen bonds with amino acid residues in the catalytic site of the enzyme. scielo.org.mx Similarly, molecular docking was used to investigate newly designed p-benzoyl-L-phenylalanine derivatives as potential inhibitors of human estrogen receptor α (hERα), successfully predicting active sites and binding geometries. researchgate.net These studies underscore the utility of molecular docking in identifying potential therapeutic agents and elucidating their binding mechanisms at a molecular level.

| Parameter | Details |

|---|---|

| Target Protein | Fungal Chitinase |

| PDB ID | 5WV9 |

| Docking Software | AutoDock Vina |

| Algorithm | Lamarckian Genetic Algorithm (LGA) |

| Grid Box Size | 60 x 60 x 60 Å |

| Grid Center (x, y, z) | -19.693, 18.902, 25.671 Å |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. This technique is invaluable for assessing the stability of protein-ligand complexes and understanding the influence of the environment on molecular behavior.

For instance, MD simulations are noted as a method to assess the effects of solvent on reaction kinetics, particularly in polar aprotic solvents. In studies of engineered aminoacyl-tRNA synthetases designed to incorporate non-canonical amino acids like p-benzoyl-L-phenylalanine, MD simulations are a key step. uni-hamburg.de They are used to explore the stability and dynamic behavior of the protein-ligand complex, as demonstrated in a 10-nanosecond simulation used to validate the stability of a human estrogen receptor α in complex with a benzophenone (B1666685) derivative. researchgate.net These simulations can reveal crucial conformational changes, such as those in a receptor's helix 12 upon ligand binding, which are critical for function. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying molecular geometries, vibrational frequencies, and reaction energies.

DFT calculations have been extensively applied to N-Benzoyl-L-phenylalanine to understand its structural properties. Researchers used DFT modeling to investigate the effects of hydrogen bonding and molecular conformation on the chemical shift tensor, which is essential for interpreting NMR spectroscopy data. acs.orgnih.gov In a study on the polymorphism of N-Benzoyl-L-phenylalanine, DFT calculations using the B3PW91 hybrid functional and the 6-311++G** basis set were performed to compute NMR shielding parameters for different structural forms. acs.orgebi.ac.uk This approach helped characterize at least six different polymorphs by correlating experimental solid-state NMR data with theoretical results. acs.orgnih.govebi.ac.uk DFT has also been employed to calculate the optimized structures and energy gaps of copper(II) complexes with N-benzoyl-dl-phenylalanine. researchgate.net

Free Energy Calculations for Binding Interactions

Calculating the free energy of binding is a critical component of computational drug design, as it provides a quantitative measure of the affinity between a ligand and its target protein. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are commonly used.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero, and the position on the potential energy surface is a stationary point.

Conformational studies of N-Benzoyl-L-phenylalanine have been performed using techniques like combined rotation and multiple-pulse spectroscopy proton nuclear magnetic resonance. acs.org In computational studies, the structure of related acylated amino acids, such as N-(p-nitrobenzoyl)-L-phenylalanine, has been geometrically optimized using semi-empirical methods like AM1 with the Polak-Ribiere algorithm to find the most stable conformation. researchgate.net DFT modeling is also a primary tool for investigating how factors like hydrogen bonding influence molecular conformation. acs.orgnih.gov These analyses are crucial as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility.

Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step process of chemical reactions, including the identification of transition states and intermediates.

For derivatives like p-benzoyl-L-phenylalanine (pBpa), the reaction mechanism of its use as a photo-crosslinking agent has been described in detail. nih.gov Upon irradiation with UV light, the benzophenone carbonyl group undergoes an n to π* transition to form a diradical species. nih.govresearchgate.net This triplet state can then abstract a hydrogen atom from a nearby C-H bond, leading to radical recombination and the formation of a covalent adduct, which is the basis for its use in capturing protein-protein interactions. nih.govresearchgate.net Mechanistic studies also suggest that adding electron-withdrawing groups to the benzophenone ring can lower the energy barrier for this transition and increase the rate of hydrogen atom abstraction. nih.gov In another example, the reaction mechanism of N-benzoyl-N-phenylhydroxylamine with vanadium(IV) was investigated, revealing that the process involves the aerial oxidation of V(IV) to form a V(V)-chelate. nih.gov

Applications As Biochemical Probes and Tools in Research

Photoaffinity Labeling for Protein-Ligand and Protein-Protein Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between proteins and other molecules. researchgate.net This method often employs photoreactive groups that, upon activation by light, form covalent bonds with nearby molecules. nih.gov The benzophenone (B1666685) moiety, a key structural feature of some N-Benzoyl-L-phenylalaninol analogs like p-benzoyl-L-phenylalanine (pBpa), is a widely used photocrosslinker. pnas.org

When incorporated into a peptide or protein, the benzophenone group can be activated by UV light (typically at 350-360 nm), a wavelength that minimizes damage to biological samples. pnas.orgnih.gov This activation generates a reactive species that can form a covalent bond with adjacent molecules, effectively "capturing" the interaction. nih.gov This technique has been instrumental in studying protein-protein interactions both in vitro and in vivo. researchgate.netpnas.org For instance, researchers have used pBpa to identify contact regions between a peptide pheromone and its G protein-coupled receptor in yeast. smolecule.com

The key advantages of using benzophenone-based probes like pBpa include their chemical stability under ambient light and their preferential reaction with C-H bonds, which are abundant in biological molecules. nih.govpnas.org Furthermore, unlike some other photoreactive groups, benzophenones have a lower reactivity with water, making them well-suited for use in aqueous biological environments. nih.gov

Table 1: Comparison of Common Photocrosslinking Groups

| Photoreactive Group | Activation Wavelength (nm) | Key Features |

| Benzophenone | 350-360 | Stable, reacts with C-H bonds, low reactivity with water. nih.govpnas.orgnih.gov |

| Aryl Azide (B81097) | <300 | Can be less specific in its reactions. |

| Diazirine | ~350 | Small size, can be highly reactive. researchgate.net |

Incorporation as Unnatural Amino Acids (UAAs) in Proteins

A significant advancement in protein engineering has been the ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites. This is often achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, such as the amber stop codon (TAG), and inserts the UAA during protein synthesis. pnas.orguq.edu.au

The ability to introduce UAAs like pBpa has expanded the toolkit of chemical biology, enabling detailed investigations of protein structure and function. researchgate.net

Substrates for Enzyme Activity Assays and Kinetic Studies

Enzyme activity assays are fundamental to biochemical research, providing a means to measure the rate of an enzymatic reaction. sigmaaldrich.com These assays often utilize synthetic substrates that are specifically designed to be acted upon by the enzyme of interest. ontosight.ai this compound and its derivatives can serve as substrates in such assays. For example, N-benzoyl-L-tyrosine ethyl ester, a structurally related compound, is a well-known substrate for the protease chymotrypsin (B1334515). ontosight.ai

The hydrolysis of these synthetic substrates by an enzyme can be monitored using various techniques, such as spectrophotometry, to determine the enzyme's activity. ontosight.ai Kinetic studies, which examine the rate of an enzyme-catalyzed reaction at different substrate concentrations, provide valuable information about the enzyme's mechanism, efficiency, and how its activity is regulated. mdpi.com The use of specific synthetic substrates allows for the precise and reproducible measurement of these kinetic parameters. koreascience.kr

Analogs for Investigating Enzymatic Inhibitory Activities

In addition to serving as substrates, analogs of this compound can be designed to act as enzyme inhibitors. ontosight.ai Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. They are crucial tools for studying enzyme function and are the basis for many therapeutic drugs. ontosight.ai

By modifying the structure of this compound, researchers can create compounds that bind to the active site of an enzyme but are not processed as a substrate. This can lead to the inhibition of the enzyme's activity. For example, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-l-phenylalanine ethyl ester, a more complex analog, has been shown to be a potent inhibitor of chymotrypsin-like serine proteases. acs.org The study of such inhibitors provides insights into the enzyme's active site architecture and can guide the development of new drugs. ontosight.aiacs.org

Probes for Investigating Biological Target Interactions

The ability of this compound and its derivatives to interact with specific biological targets makes them valuable as molecular probes. ontosight.ai These probes can be used to identify and characterize the binding partners of a particular protein or to investigate the mechanism of a biological process. ontosight.ai

For instance, a probe containing a photoreactive group, like the benzophenone in pBpa, can be used to covalently label the binding partners of a protein of interest upon UV irradiation. smolecule.com The labeled partners can then be identified using techniques like mass spectrometry. This approach has been used to map protein-protein interactions within cellular pathways. smolecule.com The design of these probes often involves incorporating a reporter tag, such as biotin (B1667282) or a fluorescent molecule, to facilitate detection and purification of the cross-linked complexes. rsc.org

Ligand Design for Specific Molecular Recognition

The principles of molecular recognition govern the interactions between molecules in biological systems. rsc.org The structure of this compound provides a scaffold that can be modified to design ligands with high specificity for a particular biological target. rsc.org

By understanding the structure-activity relationships of this compound analogs, researchers can rationally design new molecules with improved binding affinity and selectivity. This process often involves synthesizing a series of related compounds and evaluating their biological activity. scielo.org.mx For example, the synthesis of various N-benzoyl amino acids and their esters has been explored to develop compounds with antifungal activity. scielo.org.mxscielo.org.mx This approach to ligand design is a cornerstone of drug discovery and the development of new research tools.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives with Enhanced Properties for Research Applications

The core structure of N-Benzoyl-L-phenylalaninol serves as a versatile template for chemical modification, enabling the synthesis of derivatives with enhanced or entirely new functionalities for research. These efforts are primarily focused on improving potency for specific biological targets, introducing new capabilities for probing biological systems, and exploring new therapeutic applications.

A significant area of development involves modifying the phenyl and benzoyl rings to enhance biological activity. For instance, the creation of N-benzoyl-L-biphenylalanine derivatives has led to the discovery of potent dual inhibitors of α4β7 and α4β1 integrins, which are crucial regulators in inflammatory and autoimmune diseases. nih.gov Through systematic structure-activity relationship (SAR) studies, initial lead compounds with micromolar inhibitory concentrations were optimized to yield antagonists with nanomolar potency and oral bioavailability, such as the clinical trial candidate TR-14035. nih.gov

Another key application is the development of photoreactive amino acids for photoaffinity labeling, a powerful technique to study molecular interactions. researchgate.net The derivative p-benzoyl-L-phenylalanine (Bpa), where a benzoyl group is attached to the phenylalanine ring, is widely used to covalently capture protein-protein interactions (PPIs) both in vitro and within living cells. nih.govuni-hamburg.de Upon activation with UV light, the benzophenone (B1666685) group forms a reactive species that crosslinks with nearby molecules, allowing for the identification of binding partners. nih.govresearchgate.net Research has further refined this tool by creating electron-deficient halogenated Bpa analogs, which demonstrate increased photocrosslinking yields, thereby expanding the range of PPIs that can be effectively studied. nih.govresearchgate.net Other photoreactive derivatives have been incorporated into peptide sequences to create antagonists for specific receptors, such as the human tachykinin NK-1 receptor, providing tools for photolabeling studies. researchgate.net

Furthermore, derivatives are being synthesized to explore new therapeutic areas. Phenylalaninol derivatives have been investigated as modulators of the neuropeptide Y1 (NPY1) receptor for potential applications in treating central nervous system disorders. google.com In the realm of antimicrobial research, novel N-Boc-amino acid-(N'-benzoyl) hydrazide derivatives have been synthesized and tested for their activity against various bacteria and fungi, with some showing efficacy comparable to existing antibiotics like ampicillin. mdpi.com

| Derivative Class | Modification | Enhanced Property / Application | Reference(s) |

| N-Benzoyl-L-biphenylalanines | Addition of a second phenyl ring | Potent dual antagonism of α4β1/α4β7 integrins for anti-inflammatory research. | nih.gov |

| p-Benzoyl-L-phenylalanine (Bpa) | Benzoyl group on the phenylalanine ring | Photoreactivity for covalent capture of protein-protein interactions. | nih.govuni-hamburg.de |

| Halogenated Bpa Analogs | Halogen substitution on the benzoyl ring of Bpa | Increased photocrosslinking efficiency for studying weaker or transient PPIs. | nih.gov |

| Phenylalaninol Derivatives | Various modifications to the core structure | Modulation of the NPY1 receptor for CNS disorder research. | google.com |

| N'-Benzoyl Hydrazides | Replacement of the alcohol with a hydrazide moiety | Antimicrobial activity against bacteria and fungi. | mdpi.com |